3-Cyano-2,6-dimethylbenzoic acid belongs to the class of substituted benzoic acids, characterized by the molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$. The compound’s IUPAC name derives from its substitution pattern: a carboxylic acid group at position 1, methyl groups at positions 2 and 6, and a cyano group at position 3 (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 175.19 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, DMSO | |
| LogP | 2.51 | |
| Hazard Statements | H302+H312+H332, H315, H319 |
The SMILES notation $$ \text{O=C(O)C1=C(C)C=C(C#N)C=C1C} $$ clarifies the spatial arrangement of substituents. The cyano group’s electron-withdrawing nature and the methyl groups’ steric effects influence reactivity, particularly in electrophilic substitution and coordination reactions.
First synthesized in the early 21st century, 3-cyano-2,6-dimethylbenzoic acid gained prominence as a precursor in heterocyclic chemistry. Early routes involved:
Modern protocols employ microwave-assisted synthesis to reduce reaction times and improve yields. The compound’s utility in COF-300 synthesis highlights its role in forming imine-linked frameworks (Figure 2). Here, it catalyzes the condensation of terephthaldehyde (PDA) and tris(4-aminophenyl)amine (TAPM), yielding porous materials with surface areas exceeding 1,500 m²/g.
In coordination chemistry, 3-cyano-2,6-dimethylbenzoic acid serves as a monodentate ligand, binding transition metals through its carboxylic acid group. Key applications include:
Mechanistic Insight: The cyano group’s $$-I$$ effect polarizes the carboxylic acid, increasing its acidity ($$ \text{pKa} \approx 3.1 $$) and metal-binding affinity.